3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-withdrawing cyano group and electron-donating aniline group could have interesting effects on the electronic structure of the molecule. The tetrazole ring, being a heterocycle with multiple nitrogen atoms, would also contribute to the complexity of the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could be displaced in a nucleophilic substitution reaction. The cyano group could undergo transformations to form a variety of other functional groups. The aniline group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the potentially ionizable tetrazole ring could impact the compound’s solubility in different solvents . The bromine and fluorine atoms could influence the compound’s density and boiling/melting points .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline” would require appropriate safety measures. Based on its structure, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions. Further studies could also explore its potential biological activity .
properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN6/c1-2-5-20-12(16-17-18-20)7-19(8-15)9-3-4-11(14)10(13)6-9/h3-4,6H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKBYYZBMJIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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